molecular formula C2H8N2O B1267978 2-(Aminooxy)ethanamine CAS No. 4747-18-6

2-(Aminooxy)ethanamine

Cat. No.: B1267978
CAS No.: 4747-18-6
M. Wt: 76.1 g/mol
InChI Key: MECRKILGNPUEFQ-UHFFFAOYSA-N
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Scientific Research Applications

2-(Aminooxy)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.

    Biology: It serves as a reagent in biochemical assays and enzyme inhibition studies.

    Medicine: It is investigated for its potential therapeutic applications, including as an enzyme inhibitor.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Safety and Hazards

When handling 2-(Aminooxy)ethanamine, it’s important to avoid contact with skin and eyes . Do not breathe dust and do not ingest . If swallowed, seek immediate medical assistance . The compound should be kept in a dry, cool, and well-ventilated place . Keep the container tightly closed and keep away from heat, sparks, and flame .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Aminooxy)ethanamine can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with hydroxylamine, followed by subsequent amination . Another method includes the nucleophilic substitution reaction involving this compound derivatives .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminooxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Aminooxy)ethanamine involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Properties

IUPAC Name

O-(2-aminoethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O/c3-1-2-5-4/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECRKILGNPUEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332734
Record name 2-(Aminooxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4747-18-6
Record name 2-(Aminooxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Aminooxy)ethanamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8NJQ8V84W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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